2-Hydroxy-N-(4-isopropylphenyl)benzamide

Übersicht

Beschreibung

2-Hydroxy-N-(4-isopropylphenyl)benzamide is a chemical compound with the molecular formula C16H17NO2. It is a benzamide derivative, characterized by the presence of a hydroxyl group and an isopropylphenyl group attached to the benzamide structure. Benzamides are widely used in various industries, including pharmaceuticals, plastics, and paper, due to their versatile chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-(4-isopropylphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the efficiency and sustainability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-N-(4-isopropylphenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Reduction: Reduction reactions typically involve the use of hydrogen gas or hydride donors.

Substitution: Substitution reactions can occur at the hydroxyl or isopropylphenyl groups, often using halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quaternary ammonium cations .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-N-(4-isopropylphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: The compound is used in the production of plastics, paper, and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-isopropylphenyl)benzamide

- 2-Hydroxy-N-(4-hydroxyphenyl)benzamide

- N-(4-methylphenyl)benzamide

Uniqueness

2-Hydroxy-N-(4-isopropylphenyl)benzamide is unique due to the presence of both a hydroxyl group and an isopropylphenyl group, which confer distinct chemical and biological properties.

Biologische Aktivität

2-Hydroxy-N-(4-isopropylphenyl)benzamide, also known as a derivative of benzamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets.

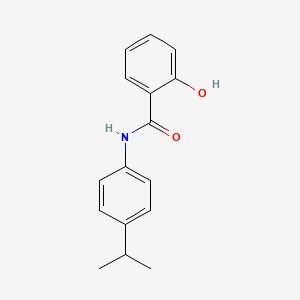

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H19NO2

- Molecular Weight : 273.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group in the structure may facilitate hydrogen bonding with target sites, enhancing binding affinity and specificity.

1. Enzyme Inhibition

Research indicates that derivatives of benzamides, including this compound, exhibit inhibitory effects on various enzymes. For instance, studies have shown that related compounds can inhibit urease activity, a critical enzyme in nitrogen metabolism:

| Compound | IC50 (nM) | Type of Inhibition |

|---|---|---|

| This compound | TBD | Mixed-type |

| Standard Inhibitor (Thiourea) | 472.1 ± 135.1 | - |

This data suggests that the compound may serve as a potent urease inhibitor, potentially useful in treating conditions related to urea metabolism .

3. Antioxidant Properties

The hydroxyl group in the compound's structure contributes to its potential antioxidant activity. Compounds with similar functional groups have shown radical-scavenging abilities comparable to well-known antioxidants like resveratrol . This property is particularly relevant in mitigating oxidative stress-related diseases.

Case Studies

Several case studies highlight the biological potential of benzamide derivatives:

- Study on Urease Inhibition : A study involving a series of benzamide derivatives demonstrated that modifications at the phenyl ring significantly affected urease inhibition potency. The findings suggest that structural variations can lead to enhanced biological activity .

- Antimicrobial Screening : In another investigation, various benzamide derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds exhibiting structural similarities to this compound showed promising results, indicating potential therapeutic applications in infectious diseases .

Eigenschaften

IUPAC Name |

2-hydroxy-N-(4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)17-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUDMYZNTCVWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247854 | |

| Record name | 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224814-90-8 | |

| Record name | 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224814-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-N-[4-(1-methylethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.